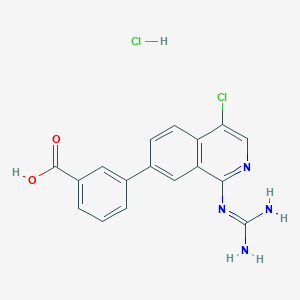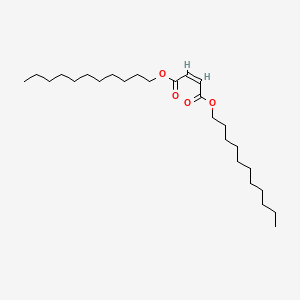
diundecyl (Z)-but-2-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diundecyl (Z)-but-2-enedioate is an organic compound characterized by its ester functional group. It is derived from the reaction between undecyl alcohol and maleic acid. The compound is notable for its unique structure, which includes a double bond in the (Z)-configuration, contributing to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diundecyl (Z)-but-2-enedioate can be synthesized through esterification. The reaction involves the combination of undecyl alcohol with maleic acid in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as controlled temperature and pressure, ensures the consistent production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Diundecyl (Z)-but-2-enedioate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of undecyl alcohol and maleic acid.
Reduction: The double bond in the (Z)-configuration can be reduced using hydrogenation reactions, typically with a palladium catalyst, to form diundecyl butanedioate.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols under mild conditions.
Major Products
Hydrolysis: Undecyl alcohol and maleic acid.
Reduction: Diundecyl butanedioate.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Diundecyl (Z)-but-2-enedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential as a biodegradable ester in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer formulations.
Mécanisme D'action
The mechanism of action of diundecyl (Z)-but-2-enedioate primarily involves its ester functional group. In biological systems, esterases can hydrolyze the ester bond, releasing undecyl alcohol and maleic acid. The released compounds can then participate in various metabolic pathways, contributing to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diundecyl butanedioate: Lacks the double bond present in diundecyl (Z)-but-2-enedioate.
Diundecyl maleate: Contains the same ester linkage but differs in the configuration of the double bond.
Diundecyl fumarate: Similar structure but with a (E)-configuration of the double bond.
Uniqueness
This compound is unique due to its (Z)-configuration of the double bond, which imparts distinct chemical and physical properties compared to its (E)-configured counterparts. This configuration can influence the compound’s reactivity, stability, and interaction with biological molecules.
Propriétés
Numéro CAS |
6280-06-4 |
|---|---|
Formule moléculaire |
C26H48O4 |
Poids moléculaire |
424.7 g/mol |
Nom IUPAC |
diundecyl (Z)-but-2-enedioate |
InChI |
InChI=1S/C26H48O4/c1-3-5-7-9-11-13-15-17-19-23-29-25(27)21-22-26(28)30-24-20-18-16-14-12-10-8-6-4-2/h21-22H,3-20,23-24H2,1-2H3/b22-21- |
Clé InChI |
FBVIPHHSIBKNAH-DQRAZIAOSA-N |
SMILES isomérique |
CCCCCCCCCCCOC(=O)/C=C\C(=O)OCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


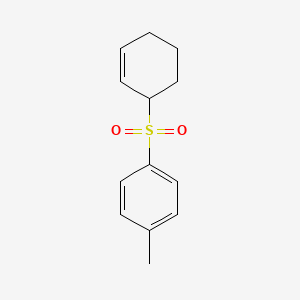

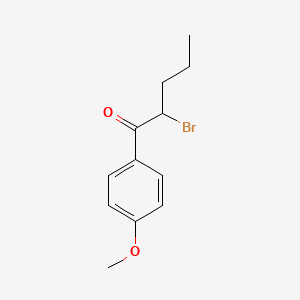
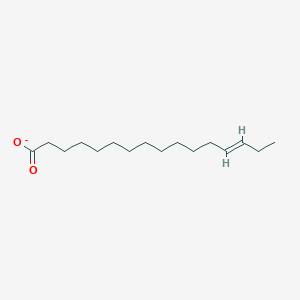
![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-](/img/structure/B13750652.png)
![[1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy-](/img/structure/B13750660.png)
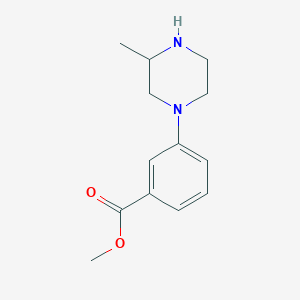
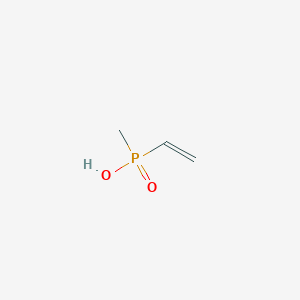
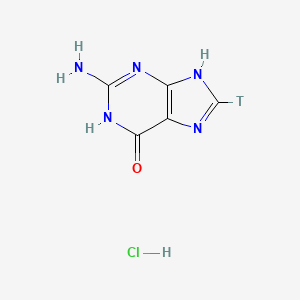
![7-(2-hydroxyethyl)-3-methyl-8-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione](/img/structure/B13750680.png)



